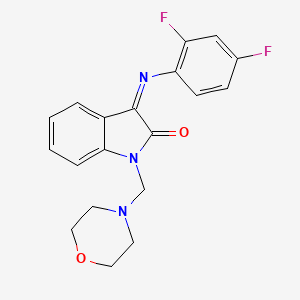![molecular formula C6H15O6P B6359320 (2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)phosphonic acid CAS No. 1360716-35-3](/img/structure/B6359320.png)
(2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)phosphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)phosphonic acid: is a complex organic compound characterized by its multiple ethoxy and hydroxy groups attached to a phosphonic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)phosphonic acid typically involves the reaction of ethylene oxide with phosphonic acid derivatives under controlled conditions. The process may include multiple steps of ethoxylation, where ethylene oxide is added to the phosphonic acid in the presence of a catalyst, such as a strong base or acid, to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale ethoxylation processes using continuous reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxy groups to alkyl groups, altering the compound’s properties.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkyl derivatives.
Substitution: Formation of substituted ethoxy derivatives.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential applications in drug delivery systems due to its multiple functional groups.
- Studied for its interactions with biological molecules.
Medicine:
- Investigated for its potential use in pharmaceuticals, particularly in the development of prodrugs.
Industry:
- Utilized in the formulation of specialty chemicals and surfactants.
- Employed in the production of flame retardants and plasticizers.
作用机制
The mechanism of action of (2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)phosphonic acid involves its interaction with various molecular targets through its hydroxy and ethoxy groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s behavior in different environments. The phosphonic acid moiety can also participate in coordination with metal ions, affecting the compound’s reactivity and stability.
相似化合物的比较
(2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)phosphonic acid: can be compared with other phosphonic acid derivatives, such as:
Uniqueness:
- The presence of multiple ethoxy and hydroxy groups in this compound provides it with unique solubility and reactivity properties compared to simpler phosphonic acid derivatives. These functional groups enhance its potential for forming hydrogen bonds and interacting with various substrates, making it a versatile compound for diverse applications.
属性
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethoxy]ethylphosphonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O6P/c7-1-2-11-3-4-12-5-6-13(8,9)10/h7H,1-6H2,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGIIYXQOJVMGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCP(=O)(O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
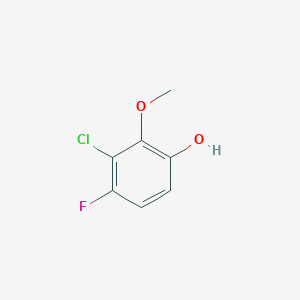

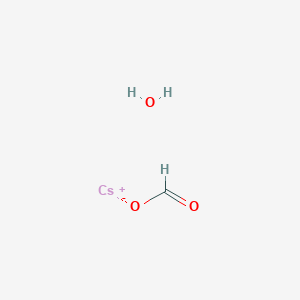
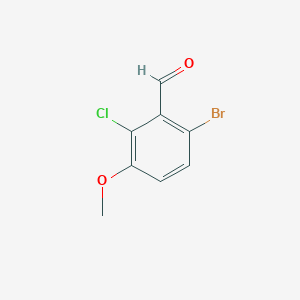

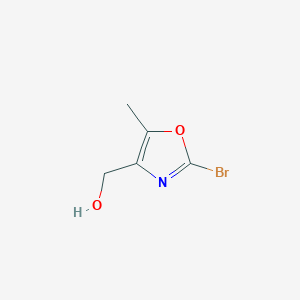

![5-Chloro-2-(methylthio)oxazolo[4,5-b]pyridine](/img/structure/B6359296.png)
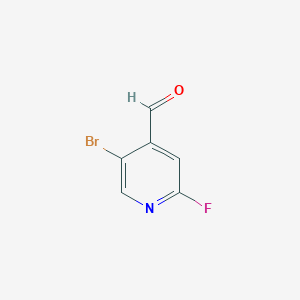

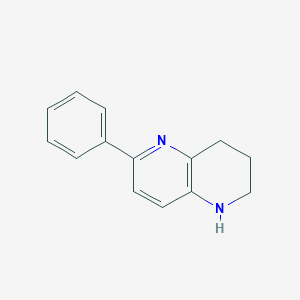
![1,3-Bis[4-(trifluoromethoxy)phenyl]dimethylamine](/img/structure/B6359332.png)
![4-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B6359336.png)
